molecular formula C10H17NO3 B153178 tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate CAS No. 362706-25-0

tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B153178
CAS No.: 362706-25-0
M. Wt: 199.25 g/mol
InChI Key: ABBMDHUKQONVIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-methyl-4-oxopyrrolidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. As a pyrrolidine derivative, it can modulate the activity of enzymes and receptors by binding to their active sites . This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

  • tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS No. 362706-25-0)
  • tert-Butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate (CAS No. 1027775-28-5)
  • tert-Butyl 2- (4-bromophenyl)-4-oxopyrrolidine-1-carboxylate (CAS No. 2356802-23-6)

Uniqueness: this compound is unique due to its specific structural features, such as the presence of a tert-butyl group and a 2-methyl substituent on the pyrrolidine ring. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBMDHUKQONVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593284
Record name tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362706-25-0
Record name tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate
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